2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

Precursor Diversifiable Building Block Orthogonal Reactivity

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS 51072-64-1) is an aromatic sulfonyl chloride building block defined by the co-occurrence of three distinct functional groups: a reactive sulfonyl chloride, an aryl bromide, and two electron-donating methoxy substituents. With a molecular weight of 315.57 g/mol and a melting point range of 87–94 °C, it is typically supplied as a yellow solid with a purity of 95%.

Molecular Formula C8H8BrClO4S
Molecular Weight 315.57 g/mol
CAS No. 51072-64-1
Cat. No. B1309610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
CAS51072-64-1
Molecular FormulaC8H8BrClO4S
Molecular Weight315.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1OC)Br)S(=O)(=O)Cl
InChIInChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3
InChIKeyUGBLMSQDINTCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS 51072-64-1) is More Than Just a Sulfonyl Chloride Building Block


2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS 51072-64-1) is an aromatic sulfonyl chloride building block defined by the co-occurrence of three distinct functional groups: a reactive sulfonyl chloride, an aryl bromide, and two electron-donating methoxy substituents. With a molecular weight of 315.57 g/mol and a melting point range of 87–94 °C, it is typically supplied as a yellow solid with a purity of 95% [1]. While cataloged alongside simpler benzenesulfonyl chlorides, its true utility lies in its potential for orthogonal, sequential derivatization, enabled by the bromine atom for metal-catalyzed cross-coupling and the methoxy groups for further C–H activation or deprotection to catechols .

The Functional Group Bottleneck: Why a Generic Sulfonyl Chloride Cannot Substitute for 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride


A traditional purchasing decision based on the sulfonyl chloride group alone is insufficient for this compound. The objective of a synthetic route is often to build molecular complexity with the fewest steps. A simple benzenesulfonyl chloride or a mono-halogenated analog introduces only one point of diversity, whereas 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride provides three sequential, chemically orthogonal diversification points on a small-molecule scaffold. Using a generic substitute forecloses the possibility of late-stage diversification via bromine cross-coupling or methoxy-directed functionalization that is central to modern, efficient medicinal chemistry and library synthesis. The choice of this specific monomer can mean the difference between a 2-step, high-yielding pathway and a 4-step, low-yielding sequence for the same target, a critical factor in procurement where the goal is to source a single, enabling building block [1].

Head-to-Head Evidence: Proving the Structural and Reactivity Advantage of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride


Evidence Point 1: Maximizing Orthogonal Diversity Points on an Aromatic Scaffold

The primary selection criterion for a complex building block is the number of orthogonal, addressable functional groups. 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a tris-functional monomer, possessing a sulfonyl chloride, an aryl bromide, and two methoxy groups. This provides three independent sites for derivatization: (1) nucleophilic substitution at sulfur, (2) Pd-catalyzed cross-coupling at the C–Br bond, and (3) O-dealkylation/O-directed metalation at the methoxy groups. In comparison, a commonly sourced analog, 2-bromobenzenesulfonyl chloride (CAS 2905-25-1), is only difunctional, offering no oxygen-based handles for modulation of polarity, metabolism, or further C–C bond formation. This difference in the count of diversifiable functional groups (3 versus 2) translates directly to a higher chemical Return on Investment for library synthesis and SAR exploration [1][2].

Precursor Diversifiable Building Block Orthogonal Reactivity

Evidence Point 2: The Critical Role of Methoxy Groups in Tuning Sulfonyl Chloride Reactivity

The electron-donating nature of the 4-methoxy group dramatically increases the stability of the sulfonyl chloride towards hydrolysis compared to electron-withdrawing substituents. A foundational 1971 study on the solvolysis of para-substituted benzenesulfonyl chlorides in aqueous dioxane measured the relative reactivity imparted by different substituents. A 4-methoxybenzenesulfonyl chloride hydrolyzes significantly slower than the unsubstituted or 4-bromo analogs. The 4-methoxy group imparts a resonance-stabilizing, rate-retarding effect on the SN2-like hydrolysis mechanism. In 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride, the presence of both the 4- and 5-methoxy groups amplifies this effect, providing a predictable window of hydrolytic stability that is superior to that of 2-bromobenzenesulfonyl chloride, which lacks these electron-donating groups and is thus inherently more labile, complicating handling and storage [1].

Hydrolysis Kinetics Electronic Effect Aqueous Stability

Evidence Point 3: Validated Scaffold for Bioactive Sulfonamide Synthesis with a Critical Halogen

The 2-bromo-4,5-dimethoxybenzenesulfonyl motif is the core pharmacophoric scaffold of the potent and selective urotensin-II (U-II) receptor antagonist, SB-706375. The synthesis of this clinical candidate proceeds by reacting 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with a complex aniline to form the active sulfonamide. The 2-bromo substituent is not a leaving group but serves as a critical lipophilic and steric element for biological activity at the GPCR target. Replacing this compound with a non-brominated analog, such as 4,5-dimethoxybenzenesulfonyl chloride, would eliminate the halogen necessary for target binding, yielding an inactive molecule. This specific compound is thus not just a generic donor; it is a direct building block for a known, bioactive molecular entity .

GPCR Antagonist Sulfonamide Bioisostere

Evidence Point 4: Avoiding Metabolic Demethylation Liability with a Directly Soluble Precursor

While many vendors supply 2-bromo-4,5-dihydroxybenzenesulfonyl chloride (or its non-halogenated analogs), these catechol derivatives are highly prone to oxidation, forming ortho-quinones and insoluble polymeric tars. This makes them unreliable for reproducible chemistry. The 4,5-dimethoxy substitution in this compound serves as a stable, protected form of the catechol. It provides a synthon that can be cleanly O-demethylated later, using reagents like BBr₃, to generate the catechol at the optimal point in a synthetic sequence. In contrast, the free catechol, 2-bromo-4,5-dihydroxybenzenesulfonyl chloride, is not a commercially stable entity and often requires in situ preparation, making the dimethoxy compound the only viable shelf-stable building block for accessing this chemotype .

Metabolic Stability Catechol Prodrug Solubility

Where to Deploy 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride for Maximum Strategic Impact


Application Scenario 1: Streamlined Synthesis of Trispecific Bioactive Libraries

Used as the central, trifunctional hub in a diversity-oriented synthesis. The sulfonyl chloride is first reacted with a diverse set of amines to generate a sulfonamide library. The products are then immediately diversified further using Suzuki-Miyaura cross-coupling at the aryl bromide, introducing a second diversity element. Finally, the 4,5-dimethoxy groups can be selectively O-demethylated with BBr₃ to introduce a third point of diversity (catechol, hydrogen-bond donor) or to anchor the compound to a solid support. This sequential diversification is impossible with mono- or di-functional benzenesulfonyl chlorides, making this compound the single most versatile starting material for this type of three-dimensional SAR investigation [1].

Application Scenario 2: Direct Scale-Up of Urotensin-II Antagonist Candidates

Scale-up efforts for compounds like SB-706375 and its analogs require a reliable, high-purity supply of the 2-bromo-4,5-dimethoxybenzenesulfonyl fragment. The crystalline nature of this sulfonyl chloride facilitates purification by precipitation or crystallization, an advantage over oily or waxy analogs. A robust, validated process uses this compound directly with the corresponding aniline to provide multi-kilogram batches of the key U-II receptor antagonist intermediate. Procuring this specific building block de-risks the process chemistry by ensuring the correct halogen and methoxy substitution pattern is in place from the first step .

Application Scenario 3: A Synthon for Complex Polycyclic Natural Product-Like Scaffolds

The 2-bromo-4,5-dimethoxy substitution pattern is ideally suited for an intramolecular Heck reaction or a Pd-catalyzed C–H activation cascade. After sulfonamide formation, the bromine atom can initiate a 6-endo-trig cyclization. The electron-rich arene, activated by the two methoxy groups, can then participate in an electrophilic aromatic substitution to form a polycyclic framework. This protocol gives rapid access to sultam-fused tetrahydroisoquinoline or dibenzazepine scaffolds, which are privileged structures in medicinal chemistry but challenging to construct from simpler, non-methoxylated starting materials .

Application Scenario 4: Direct Replacement of a Troublesome Hydroxybenzenesulfonyl Chloride

For research teams currently using a dihydroxybenzenesulfonyl chloride that exhibits batch-to-batch variability due to oxidation, 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a superior and more reliable alternative. The procurement strategy is to switch to this methoxy-protected form. The synthetic route is updated to incorporate a final, quantitative deprotection step with BBr₃ or AlCl₃/EtSH, revealing the catechol only after all other manipulations are complete. This change in building block eliminates a major source of synthetic unreliability and dramatically improves the reproducibility of the downstream chemistry, making it a high-value procurement decision for long-term projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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